molecular formula C6H2F5IN2 B12106177 3-Iodo-6-pentafluoroethylpyridazine

3-Iodo-6-pentafluoroethylpyridazine

Cat. No.: B12106177
M. Wt: 323.99 g/mol
InChI Key: QXUHOLKTOXNAOJ-UHFFFAOYSA-N
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Description

3-Iodo-6-pentafluoroethylpyridazine: is a heterocyclic compound featuring a pyridazine ring substituted with an iodine atom at the 3-position and a pentafluoroethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-pentafluoroethylpyridazine typically involves the iodination of a pyridazine precursor. One common method is the electrophilic iodination of a pyridazine derivative using iodine or an iodine-containing reagent. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and a catalyst like silver trifluoroacetate to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-pentafluoroethylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3-Iodo-6-pentafluoroethylpyridazine is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the iodine atom can improve the compound’s ability to interact with biological targets, while the pentafluoroethyl group can enhance its metabolic stability .

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where its unique properties can contribute to improved performance characteristics .

Mechanism of Action

The mechanism by which 3-Iodo-6-pentafluoroethylpyridazine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The iodine atom can form halogen bonds with target molecules, while the pentafluoroethyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

    3-Iodo-6-methylpyridazine: Similar in structure but with a methyl group instead of a pentafluoroethyl group.

    3-Iodo-6-chloropyridazine: Contains a chlorine atom at the 6-position instead of a pentafluoroethyl group.

    3-Iodo-6-trifluoromethylpyridazine: Features a trifluoromethyl group at the 6-position.

Uniqueness: 3-Iodo-6-pentafluoroethylpyridazine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where enhanced reactivity, stability, or specific interactions with biological targets are desired .

Properties

Molecular Formula

C6H2F5IN2

Molecular Weight

323.99 g/mol

IUPAC Name

3-iodo-6-(1,1,2,2,2-pentafluoroethyl)pyridazine

InChI

InChI=1S/C6H2F5IN2/c7-5(8,6(9,10)11)3-1-2-4(12)14-13-3/h1-2H

InChI Key

QXUHOLKTOXNAOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(C(F)(F)F)(F)F)I

Origin of Product

United States

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